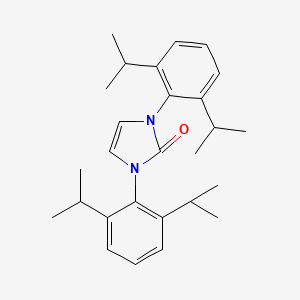
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one is a chemical compound known for its significant role in various chemical reactions and applications. It is a type of N-heterocyclic carbene (NHC) ligand, which is widely used in homogeneous catalysis due to its stability and reactivity .
准备方法
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one typically involves the reaction of 2,6-diisopropylaniline with glyoxal, followed by cyclization with formaldehyde and ammonium acetate. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
化学反应分析
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidines.
Substitution: It can participate in substitution reactions, particularly in the formation of metal complexes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for complex formation
科学研究应用
Catalytic Applications
Transition Metal Complexes:
This compound is often used as a ligand in transition metal complexes, particularly with palladium and osmium. These complexes are pivotal in catalyzing cross-coupling reactions, such as:
- Suzuki Coupling: The use of 1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene in palladium-catalyzed Suzuki reactions has shown enhanced reactivity and selectivity, allowing for the formation of biaryl compounds from aryl halides and boronic acids.
- Heck Reaction: The imidazolium salt forms stable complexes with palladium that facilitate the Heck reaction, leading to the synthesis of alkenes from aryl halides and alkenes under mild conditions.
Table 1: Performance of Catalysts Based on 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | Pd(1,3-Bis(2,6-diisopropylphenyl)Imidazol-2-ylidene) | 85 | 100°C, 24h |
| Heck Reaction | Pd/1,3-Bis(2,6-diisopropylphenyl)Imidazol-2-ylidene | 90 | 80°C, 12h |
Medicinal Chemistry
Biological Activity:
Imidazole derivatives have been studied for their potential as pharmaceutical agents. The compound has been investigated for its role as a precursor in the synthesis of biologically active molecules. Notably:
- G-Secretase Inhibitors: Research indicates that derivatives of this compound can inhibit g-secretase activity, which is crucial in Alzheimer's disease treatment.
- Dopamine Receptor Antagonists: The compound has also shown promise as a scaffold for developing antagonists targeting dopamine receptors, which are important in treating various neuropsychiatric disorders.
Case Study:
A study published in the Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of a series of imidazole derivatives based on this compound that exhibited significant inhibitory activity against g-secretase with IC50 values in the low micromolar range .
Materials Science
Polymer Chemistry:
The compound is utilized as a building block for synthesizing novel polymers with tailored properties. Its ability to coordinate with metals allows for the development of metal-organic frameworks (MOFs), which are significant in gas storage and separation technologies.
Table 2: Properties of Polymers Derived from this compound
| Polymer Type | Application Area | Key Properties |
|---|---|---|
| MOFs | Gas Storage | High surface area |
| Conductive Polymers | Electronics | Enhanced conductivity |
作用机制
The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one exerts its effects is primarily through its role as a ligand in metal complexes. It stabilizes the metal center and facilitates various catalytic processes by providing an electron-rich environment. The molecular targets and pathways involved include coordination to transition metals like palladium, nickel, and gold, which are essential in cross-coupling reactions and other catalytic processes .
相似化合物的比较
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one is unique due to its bulky substituents, which provide steric protection and enhance its stability. Similar compounds include:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Used in similar catalytic applications but with different reactivity due to the presence of chloride ions.
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel (II) Dichloride: Another NHC ligand with applications in cross-coupling reactions.
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene] [bis(trifluoromethanesulfonyl)imide]gold (I): Used in gold-catalyzed reactions with unique electronic properties.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the versatility and importance of N-heterocyclic carbenes in modern chemistry.
属性
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O/c1-17(2)21-11-9-12-22(18(3)4)25(21)28-15-16-29(27(28)30)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTSWMUYEUMHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=O)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













